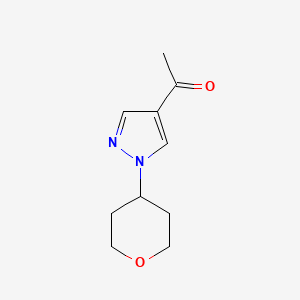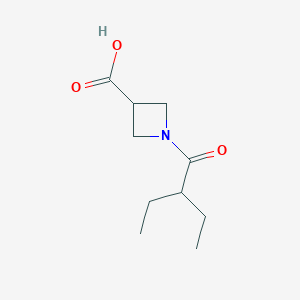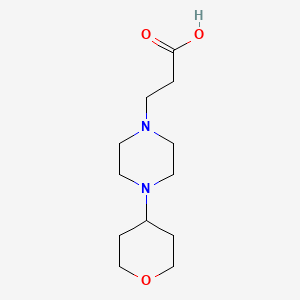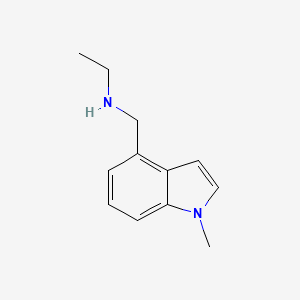
Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine
Overview
Description
“Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine” is a chemical compound that has been studied for its potential applications in various fields. It is an indole derivative, which means it contains a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of “Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine” and its derivatives has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .
Molecular Structure Analysis
The molecular structure of “Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine” is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Scientific Research Applications
Environmental Applications and Toxicology
Ethylene Oxide Sterilization Ethylene oxide is a critical compound in the sterilization of medical devices. It offers a range of applications in new medical device development due to its effectiveness in sterilization without damaging the materials being sterilized. The exploration of ethylene oxide's action mechanism, toxicity, cycle design, and validation opens up avenues for its advantageous use in medical device sterilization, highlighting the need for continuous process flexibility and safety improvements (Mendes, Brandão, & Silva, 2007).
Toxicological Reviews of Ethylmercury and Thimerosal Comparisons between ethylmercury (EtHg) and methylmercury (MeHg) in terms of toxicology reveal distinct profiles, with EtHg being derived from Thimerosal. Despite their differences, these compounds share concerns over their potential cumulative toxic effects, especially in developing mammals when exposed simultaneously. The toxicokinetic profiles favoring shorter blood half-life and different compartment distribution for EtHg compared to MeHg suggest different exposure and toxicity risks, which is crucial for assessing the safety of thimerosal-containing vaccines (Dórea, Farina, & Rocha, 2013).
Biochemical Research and Applications
Plasma Methods for Chemically Reactive Surfaces Plasma surface treatments and plasma polymerization create polymeric surfaces and thin plasma polymer coatings with reactive chemical groups. These surfaces are used for the covalent immobilization of biomolecules and support cell colonization, offering significant potential in biomedical applications, such as in the development of biomaterials and tissue engineering (Siow, Britcher, Kumar, & Griesser, 2006).
Chemical Synthesis and Analysis
Transition-Metal-Catalyzed Reductive Amination The reductive amination process, where aldehydes or ketones are reacted with ammonia or an amine in the presence of a reducing agent and often a catalyst, highlights the importance of hydrogen as a reducing agent. This process is fundamental in synthesizing primary, secondary, and tertiary alkyl amines, which are key functional groups in pharmaceuticals and other chemicals. The development of catalysts based on earth-abundant metals, especially for large-scale production, demonstrates the ongoing advancements in chemical synthesis techniques (Irrgang & Kempe, 2020).
properties
IUPAC Name |
N-[(1-methylindol-4-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-13-9-10-5-4-6-12-11(10)7-8-14(12)2/h4-8,13H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVXKBQRGJZJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C2C=CN(C2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



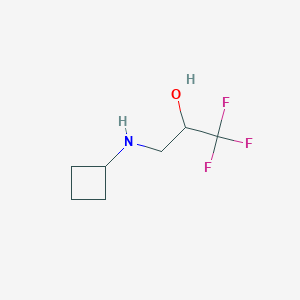
![1,1,1-Trifluoro-3-[(4-fluorophenyl)amino]propan-2-ol](/img/structure/B1469138.png)
![1,1,1-Trifluoro-3-[(prop-2-yn-1-yl)amino]propan-2-ol](/img/structure/B1469140.png)
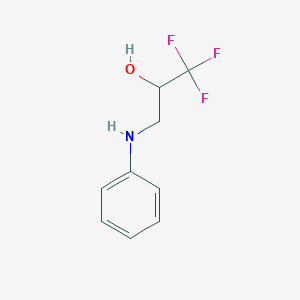
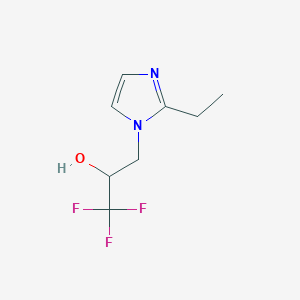
![4-[(3,3,3-Trifluoro-2-hydroxypropyl)sulfanyl]phenol](/img/structure/B1469146.png)
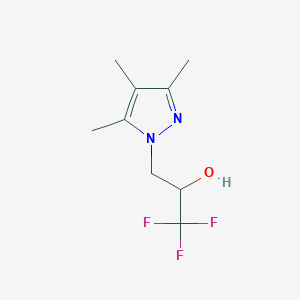
![1,1,1-Trifluoro-3-{[4-(propan-2-yl)phenyl]sulfanyl}propan-2-ol](/img/structure/B1469149.png)

![1-[(5-Bromofuran-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1469152.png)

